molecular formula C6H7F2IN2 B3047181 1-(2,2-difluoroethyl)-4-iodo-3-methyl-1H-pyrazole CAS No. 1354705-77-3

1-(2,2-difluoroethyl)-4-iodo-3-methyl-1H-pyrazole

Cat. No.: B3047181
CAS No.: 1354705-77-3
M. Wt: 272.03
InChI Key: HSBLRXBIPNCFGK-UHFFFAOYSA-N
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Description

1-(2,2-Difluoroethyl)-4-iodo-3-methyl-1H-pyrazole (C₆H₇F₂IN₂; CAS CID 60136681) is a fluorinated pyrazole derivative characterized by a 2,2-difluoroethyl group at the N1 position, an iodine atom at C4, and a methyl group at C3 . Its molecular structure (SMILES: CC1=NN(C=C1I)CC(F)F) and InChIKey (HSBLRXBIPNCFGK-UHFFFAOYSA-N) confirm the regiochemistry and stereoelectronic properties critical for its reactivity . This compound is utilized as a synthetic intermediate in pharmaceutical and agrochemical research, particularly in cross-coupling reactions due to the iodine substituent .

Properties

IUPAC Name

1-(2,2-difluoroethyl)-4-iodo-3-methylpyrazole
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7F2IN2/c1-4-5(9)2-11(10-4)3-6(7)8/h2,6H,3H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HSBLRXBIPNCFGK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C=C1I)CC(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7F2IN2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501225133
Record name 1H-Pyrazole, 1-(2,2-difluoroethyl)-4-iodo-3-methyl-
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Molecular Weight

272.03 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1354705-77-3
Record name 1H-Pyrazole, 1-(2,2-difluoroethyl)-4-iodo-3-methyl-
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Record name 1H-Pyrazole, 1-(2,2-difluoroethyl)-4-iodo-3-methyl-
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Record name 1-(2,2-difluoroethyl)-4-iodo-3-methyl-1H-pyrazole
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Preparation Methods

The synthesis of 1-(2,2-difluoroethyl)-4-iodo-3-methyl-1H-pyrazole typically involves multi-step reactions starting from commercially available precursors. One common method involves the reaction of 3-methyl-1H-pyrazole with 2,2-difluoroethyl iodide under basic conditions to introduce the difluoroethyl group. This is followed by iodination using iodine or an iodine-containing reagent to achieve the final product .

Industrial production methods for such compounds often involve optimization of reaction conditions to maximize yield and purity. This includes the use of high-purity reagents, controlled reaction temperatures, and efficient purification techniques such as recrystallization or chromatography .

Chemical Reactions Analysis

1-(2,2-Difluoroethyl)-4-iodo-3-methyl-1H-pyrazole can undergo various chemical reactions, including:

Common reagents used in these reactions include palladium catalysts, bases like potassium carbonate, and solvents such as dimethylformamide (DMF) or tetrahydrofuran (THF). Major products formed from these reactions depend on the specific conditions and reagents used but often include various substituted pyrazoles and difluoroethyl derivatives .

Scientific Research Applications

1-(2,2-Difluoroethyl)-4-iodo-3-methyl-1H-pyrazole has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-(2,2-difluoroethyl)-4-iodo-3-methyl-1H-pyrazole involves its interaction with specific molecular targets, such as enzymes or receptors. The difluoroethyl group can enhance the compound’s binding affinity and selectivity by forming strong hydrogen bonds and hydrophobic interactions. This can lead to modulation of biological pathways, such as inhibition of enzyme activity or alteration of signal transduction .

Comparison with Similar Compounds

Structural and Functional Group Analysis

The table below compares 1-(2,2-difluoroethyl)-4-iodo-3-methyl-1H-pyrazole with key analogues, emphasizing substituent effects on physicochemical properties and applications:

Compound Name Substituents (Positions) Molecular Formula Molecular Weight Key Properties/Applications Evidence Source
Target Compound 3-Me, 4-I, N1-(2,2-difluoroethyl) C₆H₇F₂IN₂ 296.04 Iodo group enables cross-coupling; high lipophilicity
1-(2,2-Difluoroethyl)-4-nitro-1H-pyrazole-3-carboxylic acid 4-NO₂, 3-COOH, N1-(2,2-difluoroethyl) C₆H₅F₂N₃O₄ 221.12 Nitro and carboxylic acid enhance polarity; potential for further derivatization
3-(2,2-Difluoroethoxy)-1-methyl-4-nitro-1H-pyrazole 3-OCH₂CF₂H, 4-NO₂, 1-Me C₆H₇F₂N₃O₃ 207.13 Difluoroethoxy group increases metabolic stability; nitro group aids electrophilic substitutions
1-(2,2-Difluoroethyl)-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole 4-Boronate ester, N1-(2,2-difluoroethyl) C₁₃H₁₈BF₂N₃O₂ 317.11 Boron-containing intermediate for Suzuki-Miyaura couplings
3-((4-(6-Chloro-2-(1-(2,2-difluoroethyl)-1H-pyrazol-4-yl)-3H-imidazo[4,5-b]pyridin-7-yl)piperazin-1-yl)methyl)-5-methylisoxazole Complex heterocyclic substituents C₂₃H₂₄ClF₂N₈O 539.94 Kinase inhibitor scaffold; chloro and difluoroethyl groups enhance target binding

Physicochemical and Pharmacokinetic Profiles

  • Lipophilicity : The target compound’s iodine and methyl groups confer higher logP values (~2.5 estimated) compared to the polar nitro-carboxylic acid analogue (logP ~1.2) .
  • Metabolic Stability : The difluoroethyl group in all compounds reduces oxidative metabolism, prolonging half-life in biological systems .

Biological Activity

Overview

1-(2,2-Difluoroethyl)-4-iodo-3-methyl-1H-pyrazole is a heterocyclic compound with a pyrazole ring that has gained attention for its diverse biological activities. This compound is characterized by the presence of a difluoroethyl group, an iodine atom, and a methyl group, which contribute to its unique chemical properties and biological interactions.

Synthesis

The synthesis of this compound typically involves multi-step reactions starting from commercially available precursors. The common method includes the reaction of 3-methyl-1H-pyrazole with 2,2-difluoroethyl iodide under basic conditions, followed by iodination to yield the final product. This synthetic pathway allows for the optimization of reaction conditions to maximize yield and purity.

The biological activity of this compound is attributed to its interactions with various molecular targets, including enzymes and receptors. The difluoroethyl group enhances binding affinity through strong hydrogen bonds and hydrophobic interactions, potentially modulating biological pathways such as enzyme inhibition and signal transduction.

Pharmacological Properties

Research indicates that pyrazole derivatives, including this compound, exhibit a wide range of pharmacological activities:

  • Anti-inflammatory : Similar compounds have shown effectiveness in reducing inflammation.
  • Antitumor : Some studies suggest potential anticancer properties, making it a candidate for further investigation in oncology.
  • Neurological Disorders : The compound is being explored as a building block for drugs targeting neurological conditions .

Comparative Analysis

To understand the distinctiveness of this compound, it is useful to compare it with related compounds:

Compound NameStructural FeaturesBiological Activity
1-(2,2-Difluoroethyl)-3-methyl-1H-pyrazoleLacks iodine substituentAltered reactivity
4-Iodo-3-methyl-1H-pyrazoleNo difluoroethyl groupDifferent chemical properties
1-(2,2,2-Trifluoroethyl)-4-iodo-3-methyl-1H-pyrazoleContains trifluoroethyl groupVaries in electronic properties

The unique combination of the difluoroethyl and iodine substituents in this compound contributes to its distinct chemical and biological properties compared to similar pyrazoles.

Case Studies

Recent studies have highlighted the biological effects of pyrazole derivatives:

  • Antitumor Activity : A study demonstrated that certain pyrazole derivatives exhibited significant cytotoxicity against various cancer cell lines. The mechanism involved apoptosis induction and cell cycle arrest .
  • Anti-inflammatory Effects : Research indicated that pyrazoles could inhibit pro-inflammatory cytokines in vitro, suggesting potential applications in treating inflammatory diseases .
  • Neuroprotective Properties : Some derivatives have shown promise in protecting neuronal cells from oxidative stress-induced damage, indicating their potential role in neurodegenerative disease therapies .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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